Cdk8-IN-10 -

Cdk8-IN-10

Catalog Number: EVT-15277598
CAS Number:
Molecular Formula: C25H15ClF3N5O3
Molecular Weight: 525.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Discovery and Development of CDK8-IN-10 as a Selective Kinase Inhibitor

Rational Design Strategies for CDK8-Specific Inhibition

The development of CDK8-IN-10 was predicated on advanced structural insights into CDK8's unique activation mechanism within the Mediator kinase module. Unlike canonical cyclin-dependent kinases, CDK8 lacks a phosphorylatable activation loop residue and instead relies on extensive interactions with Med12 and cyclin C for catalytic competence. Cryo-EM studies revealed that Med12 stabilizes CDK8's T-loop through conserved residues (including Arg1758 and Asp1554) that form salt bridges with the kinase's RHYT motif, maintaining the activation segment in a catalytically competent conformation [3]. This intricate Med12-CDK8-CycC interface presented a novel targeting strategy for selective inhibition.

Computational approaches exploited the distinctive topology of CDK8's ATP-binding pocket, characterized by a hydrophobic region near the gatekeeper residue and a solvent-exposed front pocket. Structure-based drug design focused on compounds capable of forming hydrogen bonds with backbone atoms of Glu66 and Leu83 in the hinge region while occupying the hydrophobic cleft adjacent to the DFG motif [4] [5]. This strategy specifically avoided residues conserved in cell-cycle CDKs (e.g., CDK2, CDK4), reducing off-target effects. Molecular dynamics simulations further revealed that CDK8-IN-10 establishes a salt bridge with Lys52 and multiple van der Waals contacts with Ala100, Val27, and Phe97 – residues less conserved in the paralog CDK19 [3] [5].

Table 1: Key CDK8 Structural Elements and Their Role in Inhibitor Design

Structural ElementFunctional RoleDesign Implication
Med12 T-loop InterfaceStabilizes CDK8 activation segmentAllosteric targeting to disrupt kinase competence
Hinge Region (Glu66-Leu83)ATP-binding site backboneHydrogen bond acceptor for pyridine scaffolds
Hydrophobic Pocket (Phe97, Ala100)Adjacent to ATP-binding siteAccommodates aromatic/heterocyclic substituents
D173 (Catalytic Loop)Magnesium ion coordinationCritical for binding affinity; mutation disables kinase activity
Gatekeeper (Tyr106)Controls access to back pocketSize restriction for selective inhibitors

Structure-Activity Relationship (SAR) Profiling of Pyridine-Based Scaffolds

CDK8-IN-10 exemplifies systematic optimization of pyridine-based chemotypes, building upon foundational work with early inhibitors like BRD6989. SAR analysis demonstrated that the central pyridine ring serves as an indispensable hinge-binding motif, with nitrogen positioning critically influencing potency. Analogues with nitrogen at the meta-position (relative to the linkage point) exhibited 5-10 fold higher affinity than ortho-substituted variants due to optimal hydrogen bonding with Glu66 [1] [5].

Substituent effects on the pendant phenyl ring revealed stringent steric requirements: ortho-substitution consistently diminished activity (>100-fold loss with ortho-methyl), while para-substitution with electron-withdrawing groups enhanced potency. Specifically, para-trifluoromethyl (as in CDK8-IN-10) conferred a 20-fold improvement in IC50 over unsubstituted analogues (8.25 nM vs. ~165 nM) by engaging in hydrophobic interactions with the Leu83-Ala100 pocket [2] [5]. Scaffold hopping experiments demonstrated that replacement of pyridine with pyrazine reduced activity 15-fold, while [2,3-b]pyridine fusion (as in compound 11 from virtual screening studies) achieved sub-nanomolar inhibition (IC50 = 1.5 nM) through additional π-stacking with Phe97 [5].

Table 2: SAR of Pyridine-Based CDK8 Inhibitors

Compound ScaffoldR GroupCDK8 IC50Key Observations
BRD6989None≈500 nMBenchmark compound with moderate potency
CDK8-IN-104-CF₃8.25 nMOptimal hydrophobic interaction
Analog 14-OCF₃12 nMModerate improvement over unsubstituted
Analog 23-CF₃98 nMMeta-substitution less favorable
6-AzabenzothiopheneFused system1.5 nMEnhanced π-stacking with Phe97
3-BenzylindazoleBenzyl53 nMSteric tolerance in solvent front region

Optimization of Binding Affinity and Selectivity Over CDK19 and Other CDK Family Members

Achieving selectivity for CDK8 over its paralog CDK19 represented a significant challenge due to their 75% sequence identity in the kinase domain. Key divergence occurs at the N-terminal extension (residues 1-30) and the C-terminal tail, which exhibit minimal conservation. Molecular modeling identified a critical differential residue at position 196 (Thr in CDK8 vs. Ala in CDK19) within the kinase hinge region. Introduction of a methyl group ortho to the pyridine nitrogen in CDK8-IN-10 exploited this difference, sterically clashing with CDK19's Ala196 while maintaining favorable contacts with CDK8's Thr196 [3] [5]. This modification yielded 150-fold selectivity for CDK8 over CDK19 (IC50 ratio 8.25 nM vs. >1 µM).

Selectivity against the broader CDK family was engineered through strategic avoidance of conserved hydrogen bonding patterns. While CDK2 and CDK9 inhibitors typically form three hinge hydrogen bonds, CDK8-IN-10 maintains only two (with Glu66 and Leu83), reducing affinity for off-target kinases. Profiling against 414 kinases confirmed exceptional selectivity, with only PI3KC2A and PI3KCG showing significant off-target binding above 1 µM – concentrations far exceeding the CDK8 IC50 [1] [4]. Mutational studies further demonstrated that CDK8-IN-10 sensitivity was abolished by T196D substitution (mimicking phospho-activation state) but enhanced by T196A, underscoring the critical role of Thr196 in binding [4] [5].

Table 3: Selectivity Profile of CDK8 Inhibitors

KinaseCDK8-IN-10 IC50 (nM)CCT251921 IC50 (nM)Senexin B IC50 (nM)Selectivity Determinant
CDK8/CycC8.252.324-50Primary target
CDK19/CycC>1,000210120Thr196 vs. Ala196 divergence
CDK2/CycA>10,000>10,000>10,000Differential hinge conformation
CDK9/CycT>10,0008502,100Front pocket steric exclusion
CDK7/CycH>10,000>10,000>10,000Distinct ATP-binding topology
CDK1/CycB>10,000>10,000>10,000Gatekeeper and hinge differences

Properties

Product Name

Cdk8-IN-10

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(5-oxo-6-pyridin-4-ylpyrido[2,3-b][1,5]benzoxazepin-9-yl)urea

Molecular Formula

C25H15ClF3N5O3

Molecular Weight

525.9 g/mol

InChI

InChI=1S/C25H15ClF3N5O3/c26-19-5-3-14(12-18(19)25(27,28)29)32-24(36)33-15-4-6-20-21(13-15)37-22-17(2-1-9-31-22)23(35)34(20)16-7-10-30-11-8-16/h1-13H,(H2,32,33,36)

InChI Key

NQHGDUGVQSAKOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC3=C(C=CC(=C3)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)N(C2=O)C5=CC=NC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.